3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate
Overview
Description
3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21. The purity is usually > 95%.
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Mechanism of Action
Target of Action
The primary targets of 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate are VEGFR-2 and HDAC . VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a key receptor involved in angiogenesis, the formation of new blood vessels. HDAC (Histone Deacetylases) are enzymes that regulate gene expression by modifying the structure of chromatin.
Mode of Action
This compound exhibits potent inhibitory activity against its targets, VEGFR-2 and HDAC . By inhibiting these targets, it disrupts their normal function, leading to changes in cellular processes such as cell proliferation and differentiation.
Biochemical Pathways
The inhibition of VEGFR-2 and HDAC affects multiple biochemical pathways. The inhibition of VEGFR-2 disrupts angiogenesis, thereby limiting the supply of oxygen and nutrients to cells. The inhibition of HDAC leads to changes in gene expression, affecting various cellular processes .
Pharmacokinetics
It is slightly soluble in dmso and methanol when heated , which may influence its bioavailability.
Result of Action
The inhibition of VEGFR-2 and HDAC by this compound can lead to potent anti-cancer effects. It has been shown to exhibit strong inhibitory activity against a human breast cancer cell line, MCF-7 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Furthermore, the compound’s solubility in different solvents may affect its delivery and efficacy in the body .
Properties
IUPAC Name |
(7-methoxy-4-oxo-3H-quinazolin-6-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)17-10-3-7-8(4-9(10)16-2)12-5-13-11(7)15/h3-5H,1-2H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLQIFINSOHAQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621628 | |
Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-53-0 | |
Record name | 7-Methoxy-4-oxo-1,4-dihydroquinazolin-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Acetoxy-7-methoxy-3H-quinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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